(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13710337
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClF3N |
|---|---|
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | LMVWLMYIWIMIAX-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl |
| SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |
| Canonical SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted at the 2-position with fluorine and at the 3-position with a difluoromethyl group. The ethylamine side chain is attached to the aromatic ring, with the amine group protonated as a hydrochloride salt. The (S)-configuration at the chiral center is critical for biological activity, as enantiomers often exhibit divergent interactions with target proteins .
Key structural attributes:
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IUPAC Name: (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride
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SMILES: CC@@HN.Cl
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InChIKey: LMVWLMYIWIMIAX-JEDNCBNOSA-N
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 225.64 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 (amine and HCl) |
| Hydrogen Bond Acceptors | 4 (F, Cl, N) |
| Rotatable Bond Count | 2 |
The hydrochloride salt improves aqueous solubility compared to the free base (C₉H₁₀F₃N, MW 189.18 g/mol), facilitating formulation for preclinical studies. The difluoromethyl group enhances lipophilicity (), promoting membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves multi-step processes:
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Friedel-Crafts Acylation:
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Chiral Resolution:
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The ketone intermediate is converted to the corresponding amine via reductive amination using a chiral catalyst (e.g., Ru-BINAP) to achieve enantiomeric excess >98%.
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Salt Formation:
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The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization.
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Critical Reaction Parameters:
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Temperature: 0–5°C for acylation to minimize side reactions.
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Catalyst Load: 0.5 mol% Ru-BINAP for optimal enantioselectivity.
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Solvent System: Ethanol/water (70:30) for salt crystallization.
Industrial Scalability
Continuous flow reactors are employed to enhance yield (up to 85%) and reduce reaction time from 48 hours (batch) to 6 hours. This method minimizes thermal degradation of intermediates, a common issue in fluorinated compound synthesis.
Applications in Medicinal Chemistry
Pharmacological Relevance
Fluorinated amines are pivotal in drug discovery due to their ability to:
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Modulate pKa: The electron-withdrawing fluorine atoms lower the amine’s basicity, reducing off-target interactions.
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Enhance Metabolic Stability: C-F bonds resist oxidative degradation by cytochrome P450 enzymes .
Potential Therapeutic Targets:
| Target Class | Mechanism | Example Indications |
|---|---|---|
| G Protein-Coupled Receptors | Antagonist activity | Neuropathic pain |
| Kinases | Allosteric inhibition | Oncology |
| Ion Channels | Modulation of Na⁺/K⁺ flux | Epilepsy |
Comparative Analysis with (R)-Enantiomer
The (R)-enantiomer (CAS 1389852-29-2) exhibits distinct biological profiles:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Target Affinity | IC₅₀ = 12 nM (GPCR X) | IC₅₀ = 450 nM (GPCR X) |
| Metabolic Half-life | 8.2 hours (rat) | 2.1 hours (rat) |
| Solubility | 34 mg/mL (water) | 9 mg/mL (water) |
The (S)-enantiomer’s superior target affinity and pharmacokinetics underscore the importance of stereochemical control .
Characterization and Quality Control
Spectroscopic Methods
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¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.1 Hz, 1H), 7.32–7.28 (m, 2H), 4.21 (q, J = 6.7 Hz, 1H), 1.52 (d, J = 6.7 Hz, 3H).
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¹⁹F NMR (376 MHz, D₂O): δ -112.4 (d, J = 54 Hz), -114.2 (d, J = 54 Hz).
Challenges and Future Directions
Synthetic Challenges
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Difluoromethyl Group Installation: Requires hazardous reagents like ClCF₂H, necessitating specialized equipment.
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Enantiomer Separation: Costly chiral columns or enzymatic resolution methods are needed .
Research Opportunities
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Prodrug Development: Ester prodrugs to enhance oral bioavailability.
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Target Validation: CRISPR screening to identify novel targets in oncology.
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